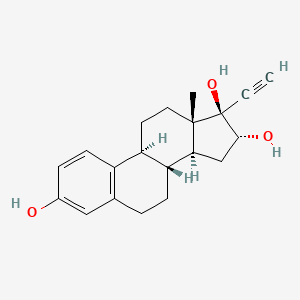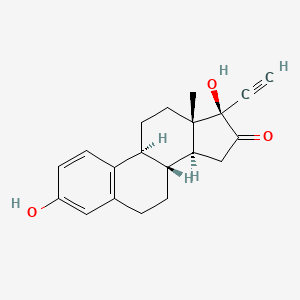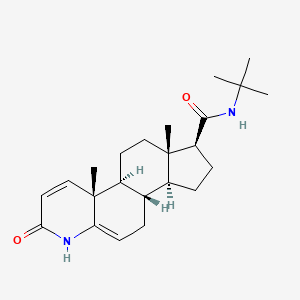
Dimethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate)
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions of Dithiazines and Dithiazines Derivatives : Studies have shown the synthesis of dimethyl derivatives like 5,6-Dimethyl-3-(2-thienyl)-1,4,2-dithiazine and related compounds. These derivatives have been used in various chemical reactions, including desulfurization and Diels–Alder reactions (Bryce, Davison, & Gough, 1994).
Ligand Modifications in Biomimetic Chemistry : Modifications of similar dimethyl compounds have been researched in the context of binuclear phosphatase biomimetics. This involves complexing with Zn(II) to form catalysts for reactions like hydrolysis of bis(2,4-dinitrophenyl)phosphate (Dalle et al., 2013).
Polymer Synthesis : Dimethyl derivatives have been used in the synthesis of various polymers. For instance, the synthesis of polymacrocycles with predominantly hydrocarbon character has been achieved using similar dimethyl compounds (Gibson & Delaviz, 1994).
Photopolymerization and Material Science
Photopolymerization in Dental Resins : Research has been conducted on the synthesis and photopolymerization of dimethyl derivatives for use in dental resins. These compounds have shown potential in replacing traditional components in dental resin systems (Wang et al., 2010).
Development of Functional Polymers : Functional polymers have been synthesized through the oxidative polycoupling of dimethyl derivatives. These polymers have applications in areas like film-forming and as chemosensors for detecting explosives (Gao et al., 2013).
Coordination Chemistry and Metal-Organic Frameworks
Construction of Metal-Organic Systems : Research involving dimethyl derivatives includes the construction of various metal–organic complexes and frameworks. These studies focus on the synthesis and characterization of these complexes, which are crucial in coordination chemistry (Dai et al., 2009).
Catalysis and Organic Synthesis : Studies also include the use of similar dimethyl compounds in catalytic processes like hydrocarbonylation and dimerization reactions. These reactions are fundamental in organic synthesis and industrial chemistry (Murata & Matsuda, 1982).
Properties
IUPAC Name |
methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-11(2)10-29-16-8-7-14(19-23-12(3)17(30-19)21(25)27-5)9-15(16)20-24-13(4)18(31-20)22(26)28-6/h7-9,11H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIVNCKYZDVMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C3=NC(=C(S3)C(=O)OC)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)










